An In-depth Technical Guide to 5-Monobromo-10,15,20-triphenylporphine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Monobromo-10,15,20-triphenylporphine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Monofunctionalized Porphyrin
5-Monobromo-10,15,20-triphenylporphine (BrTPP), with the CAS number 67066-09-5, is a synthetically versatile tetrapyrrolic macrocycle that serves as a critical building block in supramolecular chemistry, materials science, and medicinal chemistry.[1] Its unique structure, featuring a single bromine atom at a meso-position on the porphyrin core, provides a reactive handle for a wide array of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[2] This monofunctionalization allows for the precise and controlled introduction of various substituents, enabling the rational design of complex porphyrin-based architectures with tailored photophysical and chemical properties. This guide offers a comprehensive overview of the synthesis, purification, characterization, and key applications of BrTPP, providing researchers with the foundational knowledge to effectively utilize this important molecule in their scientific endeavors.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the fundamental physicochemical properties of 5-Monobromo-10,15,20-triphenylporphine is paramount for its effective use in research and development. These properties dictate its solubility, stability, and reactivity, thereby influencing experimental design and application suitability.
| Property | Value | Reference |
| CAS Number | 67066-09-5 | [1] |
| Molecular Formula | C₃₈H₂₅BrN₄ | [1] |
| Molecular Weight | 617.54 g/mol | [1] |
| Appearance | Purple solid | [1] |
| Melting Point | 297 - 298 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. | [3] |
| Storage | Stable at room temperature. Should be protected from light. | [2] |
Synthesis and Purification: A Step-by-Step Guide
The synthesis of 5-Monobromo-10,15,20-triphenylporphine is typically achieved through the bromination of 5,10,15-triphenylporphyrin (TPP). The following protocol is a representative method adapted from established procedures for porphyrin synthesis and halogenation.[4][5][6]
Experimental Protocol: Synthesis of 5-Monobromo-10,15,20-triphenylporphine
-
Dissolution of Starting Material: In a round-bottom flask protected from light, dissolve 5,10,15-triphenylporphyrin in a suitable solvent such as chloroform or dichloromethane.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the porphyrin solution at room temperature with constant stirring. The molar ratio of TPP to NBS should be carefully controlled to favor monobromination.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system such as dichloromethane/hexane. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting material.
-
Quenching the Reaction: Once the reaction is complete (typically within 10-30 minutes), quench the reaction by adding a few drops of acetone or by washing the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.[5]
-
Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification by Column Chromatography
The crude product is purified by column chromatography on silica gel.[7][8][9][10][11]
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Loading the Sample: Dissolve the crude BrTPP in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of dichloromethane in hexane. The desired monobrominated porphyrin will typically elute as the main purple band.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield 5-Monobromo-10,15,20-triphenylporphine as a purple solid.
Caption: Workflow for the synthesis and purification of 5-Monobromo-10,15,20-triphenylporphine.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Monobromo-10,15,20-triphenylporphine. A combination of spectroscopic techniques is typically employed.
UV-Visible Spectroscopy
The electronic absorption spectrum of BrTPP in a solvent like dichloromethane is characterized by a strong Soret band (or B band) in the near-UV region and several weaker Q-bands in the visible region.[12][13][14] The Soret band is a hallmark of porphyrins and arises from a strongly allowed π-π* transition. The Q-bands are also due to π-π* transitions but are symmetry-forbidden in the idealized D4h symmetry of unsubstituted porphyrins, hence their lower intensity. The introduction of the bromo substituent can cause a slight red-shift in the absorption bands compared to the parent TPP.[15]
| Band | Typical Wavelength (λmax) in CH₂Cl₂ | Molar Absorptivity (ε) |
| Soret Band | ~419 nm | > 10⁵ M⁻¹cm⁻¹ |
| Q-Bands | ~515, 550, 590, 648 nm | 10³ - 10⁴ M⁻¹cm⁻¹ |
Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of BrTPP.[17][18][19][20][21][22][23][24]
¹H NMR (in CDCl₃):
-
β-Pyrrolic Protons: The protons on the pyrrole rings of the porphyrin core typically appear as doublets or multiplets in the region of 8.7-9.0 ppm. The presence of the bromine atom will influence the chemical shifts of the adjacent β-protons.
-
Meso-Phenyl Protons: The ortho-, meta-, and para-protons of the three phenyl groups will resonate in the aromatic region, typically between 7.5 and 8.2 ppm.
-
NH Protons: The two inner protons on the pyrrole nitrogens are highly shielded by the ring current of the porphyrin macrocycle and appear as a broad singlet at a negative chemical shift, typically around -2.8 ppm.[20]
¹³C NMR (in CDCl₃):
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the α- and β-pyrrolic carbons, the meso-carbons (one of which is attached to the bromine), and the carbons of the phenyl rings (ipso, ortho, meta, and para).[19]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of BrTPP will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Key Applications in Research and Development
The unique chemical properties of 5-Monobromo-10,15,20-triphenylporphine make it a valuable precursor for a range of applications.
Photodynamic Therapy (PDT)
Porphyrins are excellent photosensitizers for PDT, a non-invasive cancer treatment modality.[25][26][27][28][29] Upon activation by light of a specific wavelength, the porphyrin transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a cytotoxic species that can induce tumor cell death.[25][26] The bromo-substituent can be used to attach targeting moieties or to tune the photophysical properties of the porphyrin to enhance its efficacy as a photosensitizer.[1]
Caption: Simplified mechanism of Type II photodynamic therapy involving a porphyrin photosensitizer.
Advanced Materials and Solar Energy Conversion
The ability to functionalize BrTPP through its bromo-substituent makes it a valuable component in the construction of advanced materials.[1] In the field of solar energy, porphyrin derivatives are used as sensitizers in dye-sensitized solar cells (DSSCs). The porphyrin absorbs sunlight and injects an electron into the semiconductor material (e.g., TiO₂), initiating the process of converting light into electricity.[1] The bromo-group can be used to anchor the porphyrin to the semiconductor surface or to introduce other functional groups that can improve the efficiency of the solar cell.
Catalysis
Porphyrins can act as catalysts in various chemical reactions. The bromo-substituent on BrTPP can be used to immobilize the porphyrin onto a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and reused.[1]
Synthetic Chemistry: A Platform for Cross-Coupling Reactions
The most significant application of 5-Monobromo-10,15,20-triphenylporphine in synthetic chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[2][30][31][32][33][34][35] These reactions allow for the formation of new carbon-carbon bonds at the meso-position of the porphyrin, enabling the synthesis of a vast array of complex porphyrin derivatives with tailored functionalities.
Suzuki-Miyaura Coupling: This reaction involves the coupling of BrTPP with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new aryl-porphyrin or vinyl-porphyrin bond.[30][33][34]
Sonogashira Coupling: This reaction couples BrTPP with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to create an ethynyl-linked porphyrin.[2][31][32][35]
Caption: Key cross-coupling reactions utilizing 5-Monobromo-10,15,20-triphenylporphine as a versatile precursor.
Conclusion
5-Monobromo-10,15,20-triphenylporphine is a cornerstone molecule for the synthesis of advanced porphyrin-based systems. Its well-defined structure, coupled with the reactivity of the bromo-substituent, provides a powerful platform for the development of novel materials and therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, aiming to empower researchers to harness the full potential of this versatile chemical building block. As the demand for sophisticated molecular architectures continues to grow, the importance of strategically functionalized precursors like BrTPP will undoubtedly increase, paving the way for new discoveries and innovations in science and medicine.
References
-
Dou, Q. P. (2024). Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review. MDPI. [Link]
-
Zhu, Y., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. PMC. [Link]
-
Yoon, I., et al. (2021). Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death. PMC. [Link]
-
da Silva, E. F. F., et al. (2008). Photodynamic Therapy: Porphyrins and Phthalocyanines as Photosensitizers. ConnectSci. [Link]
-
Breton, T., et al. (2021). Chapter 9: Porphyrinoids for Photodynamic Therapy. Books. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019). NP-MRD. [Link]
-
Faustino, H., et al. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Kumar, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]
-
Lewis, J. E., et al. (n.d.). Supramolecular frameworks based on 5,10,15,20-tetra(4-carboxyphenyl)porphyrins. Royal Society of Chemistry. [Link]
-
Woller, E. K., et al. (2007). Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. ResearchGate. [Link]
-
Ravikanth, M., et al. (2007). meso-5-Bromo-10,15,20-tri(p-tolyl)-21-thiaporphyrin as a Precursor for the Synthesis of Novel Compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chegg. (2020). Solved 13C NMR spectrum of 5,10,15,20-Tetraphenylporphyrin. Chegg.com. [Link]
-
Al-Radadi, N. S. (2020). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
DiVA. (n.d.). Suzuki reactions in novel liquids. DiVA. [Link]
-
Durantini, E. N. (2001). Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. MDPI. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of the free base porphyrin (3a) in CDCl3 after and... ResearchGate. [Link]
-
Boyle, R. W., et al. (n.d.). 15 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Fig. S1: 1 H and 13 C-NMR spectra for 5-Bromo-10,20-diphenylporphyrin... ResearchGate. [Link]
-
Ou, Z., et al. (2023). Syntheses and Electrochemical and EPR Studies of Porphyrins Functionalized with Bulky Aromatic Amine Donors. MDPI. [Link]
-
Fasihi, J., et al. (n.d.). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. Sciforum. [Link]
-
Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]
-
ResearchGate. (n.d.). a) UV/Vis absorption spectra of 5, 11, 15, and 16 in CH2Cl2... ResearchGate. [Link]
-
Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]
-
MIT Open Access Articles. (n.d.). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. Thieme. [Link]
-
ResearchGate. (n.d.). Top: Cyclic voltammogram of 1 mm 5,10,15,20‐tetraphenylporphyrin (27)... ResearchGate. [Link]
-
Kadish, K. M., et al. (2016). 1H NMR Investigations of Triphenylporphyrin Metal Complexes and Electronic Interactions in Iron(III) Complexes of meso−meso-Linked 5,5'-Bis(10,15,20-triphenylporphyrin). American Chemical Society. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra in CDCl3 of 5-(4-aminophenyl) - ResearchGate. [Link]
-
Chegg. (2020). Solved 13C NMR spectrum of 5,10,15,20-Tetraphenylporphyrin. Chegg.com. [Link]
-
Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies. [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹. ResearchGate. [Link]
-
Scheidt, W. R., et al. (2024). Synthesis, solid state molecular structures, and cyclic voltammetry of five-coordinate perchlorate manganese porphyrins and a benzamide derivative. PMC. [Link]
-
Wang, Y., et al. (2023). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Semantic Scholar. [Link]
-
Lim, H. N., et al. (2023). Synthesis and Characterization of 5,15 A2-Type Porphyrin, Metalloporphyrin and Preliminary Study on Carbon Dioxide Adsorption. Journal of Physical Science. [Link]
-
NanoQAM. (n.d.). Applications of Ultraviolet-Visible Molecular Absorption Spectrometry. NanoQAM. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bromo-triphenylporphyrin | CAS 67066-09-5 | PorphyChem [shop.porphychem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. santaisci.com [santaisci.com]
- 11. magritek.com [magritek.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. nanoqam.ca [nanoqam.ca]
- 17. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0000019) [np-mrd.org]
- 18. rsc.org [rsc.org]
- 19. chegg.com [chegg.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. acs.figshare.com [acs.figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. chegg.com [chegg.com]
- 25. mdpi.com [mdpi.com]
- 26. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Singlet Oxygen, Photodynamic Therapy, and Mechanisms of Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 28. connectsci.au [connectsci.au]
- 29. books.rsc.org [books.rsc.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Sonogashira Coupling [organic-chemistry.org]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. Suzuki Coupling [organic-chemistry.org]
- 34. diva-portal.org [diva-portal.org]
- 35. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
